molecular formula C16H14FNO3 B7555662 3-[[(2-Fluoro-5-methylbenzoyl)amino]methyl]benzoic acid

3-[[(2-Fluoro-5-methylbenzoyl)amino]methyl]benzoic acid

Cat. No. B7555662
M. Wt: 287.28 g/mol
InChI Key: NJWNXPNZIKOOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[(2-Fluoro-5-methylbenzoyl)amino]methyl]benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Fmoc-3-aminomethylbenzoic acid, and it is widely used in the synthesis of peptides and proteins.

Mechanism of Action

The mechanism of action of 3-[[(2-Fluoro-5-methylbenzoyl)amino]methyl]benzoic acid is not well understood. However, it is believed that this compound acts as a protecting group for the amino group of the peptide chain. The 2-fluoro-5-methylbenzoyl group protects the amino group from unwanted reactions during peptide synthesis. Once the peptide synthesis is complete, the protecting group can be easily removed by treatment with a base such as piperidine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[[(2-Fluoro-5-methylbenzoyl)amino]methyl]benzoic acid have not been extensively studied. However, this compound is not known to have any toxic effects on cells or tissues. It is also not known to have any significant effect on the biochemical or physiological processes of cells.

Advantages and Limitations for Lab Experiments

The use of 3-[[(2-Fluoro-5-methylbenzoyl)amino]methyl]benzoic acid in lab experiments has several advantages. This compound is relatively easy to synthesize and can be obtained in high yield. It is also relatively inexpensive compared to other protecting groups used in peptide synthesis. Additionally, the use of this compound in peptide synthesis can result in high yield and purity of the final product.
However, there are also some limitations to the use of 3-[[(2-Fluoro-5-methylbenzoyl)amino]methyl]benzoic acid in lab experiments. This compound is not suitable for use in certain types of peptide synthesis, such as those involving acid-sensitive amino acids. Additionally, the removal of the protecting group can sometimes be difficult and may require harsh conditions, which can result in unwanted side reactions.

Future Directions

There are several future directions for the use of 3-[[(2-Fluoro-5-methylbenzoyl)amino]methyl]benzoic acid in scientific research. One potential direction is the development of new protecting groups that are more efficient and easier to remove. Additionally, this compound could be used in the synthesis of new peptides and proteins with unique properties and functions. Finally, the use of 3-[[(2-Fluoro-5-methylbenzoyl)amino]methyl]benzoic acid could be expanded to other fields, such as drug discovery and materials science.
Conclusion:
In conclusion, 3-[[(2-Fluoro-5-methylbenzoyl)amino]methyl]benzoic acid is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound is relatively simple and can be done in a few steps, making it an attractive option for peptide synthesis. The use of 3-[[(2-Fluoro-5-methylbenzoyl)amino]methyl]benzoic acid in peptide synthesis has several advantages, including high yield, low cost, and ease of purification. However, there are also some limitations to the use of this compound in lab experiments. Finally, there are several future directions for the use of 3-[[(2-Fluoro-5-methylbenzoyl)amino]methyl]benzoic acid in scientific research, including the development of new protecting groups and the synthesis of new peptides and proteins.

Synthesis Methods

The synthesis of 3-[[(2-Fluoro-5-methylbenzoyl)amino]methyl]benzoic acid involves the reaction of 3-aminomethylbenzoic acid with 2-fluoro-5-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in high yield after purification by column chromatography. The synthesis of this compound is relatively simple and can be done in a few steps, making it an attractive option for peptide synthesis.

Scientific Research Applications

3-[[(2-Fluoro-5-methylbenzoyl)amino]methyl]benzoic acid has various scientific research applications. It is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis. This compound is used as a protecting group for the amino group of the peptide chain, and it can be easily removed by treatment with a base such as piperidine. The use of 3-[[(2-Fluoro-5-methylbenzoyl)amino]methyl]benzoic acid in peptide synthesis has several advantages, including high yield, low cost, and ease of purification.

properties

IUPAC Name

3-[[(2-fluoro-5-methylbenzoyl)amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-10-5-6-14(17)13(7-10)15(19)18-9-11-3-2-4-12(8-11)16(20)21/h2-8H,9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWNXPNZIKOOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C(=O)NCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(2-Fluoro-5-methylbenzoyl)amino]methyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.